molecular formula C11H10N2O B11907653 5-Methylquinoline-4-carboxamide

5-Methylquinoline-4-carboxamide

Cat. No.: B11907653
M. Wt: 186.21 g/mol
InChI Key: HGLHSNSYHWNECU-UHFFFAOYSA-N
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Description

5-Methylquinoline-4-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring with a methyl group at the 5-position and a carboxamide group at the 4-position. This unique arrangement imparts specific chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carboxamide can be achieved through various methods. One common approach involves the reaction of 5-methylquinoline with a suitable carboxylating agent under controlled conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Methylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, some quinoline derivatives inhibit translation elongation factor 2 (PfEF2), leading to antiplasmodial activity . The compound’s structure allows it to bind to target proteins and disrupt their function, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Methylquinoline-4-carboxamide’s unique structure, with the methyl group at the 5-position and the carboxamide group at the 4-position, imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methylquinoline-4-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-3-2-4-9-10(7)8(11(12)14)5-6-13-9/h2-6H,1H3,(H2,12,14)

InChI Key

HGLHSNSYHWNECU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=CC=C1)C(=O)N

Origin of Product

United States

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